molecular formula C11H12O4 B3271928 4-Allyl-3-hydroxy-5-methoxybenzoic acid CAS No. 55703-71-4

4-Allyl-3-hydroxy-5-methoxybenzoic acid

Cat. No. B3271928
CAS RN: 55703-71-4
M. Wt: 208.21 g/mol
InChI Key: PGLORZZVXTWGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-3-hydroxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 4-Allyl-3-hydroxy-5-methoxybenzoic acid is represented by the SMILES string COC1=CC(=CC(=C1CC=C)O)C(=O)O . This indicates that the molecule contains an allyl group (CC=C), a methoxy group (OCH3), and a carboxylic acid group (C(=O)OH) attached to a benzene ring.

Scientific Research Applications

Flavor Molecule Encapsulation

4-Hydroxy-3-methoxybenzoic acid, a flavoring agent in foods, has been successfully intercalated into layered double hydroxide (LDH) to produce nanohybrids. These VA-LDH nanohybrids exhibit controlled release of the flavor, making them significant in flavor preservation and controlled release in food technology (Hong, Oh, & Choy, 2008).

Chemical Synthesis and Transformation

A study on bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole (2a) showed its reaction with various nucleophiles, leading to the formation of 4-allyl-5-hydroxy derivatives. This demonstrates its potential in creating diverse chemical structures for various applications (Mataka et al., 1992).

Stereocontrolled Synthesis of Polyols

The asymmetric dihydroxylation of enantiomerically pure 4-substituted allylic 4′-methoxybenzoates, including a variant of 4-allyl-3-hydroxy-5-methoxybenzoic acid, has been applied in the stereocontrolled syntheses of vic-polyols. This process is important in the synthesis of complex organic molecules with specific stereochemistry (Guzman-Perez & Corey, 1997).

Affinity Labeling in Biochemistry

5-Hydroxy-3-mercapto-4-methoxybenzoic acid, a variant of 4-allyl-3-hydroxy-5-methoxybenzoic acid, has been synthesized for potential use as an affinity-labeling reagent for catechol O-methyltransferase (COMT). This illustrates its importance in biochemical studies related to enzyme activity and inhibition (Borchardt & Huber, 1982).

Natural Product Isolation

4-Allyl-2,6-dimethoxyphenyl 3-methylbutanoate, closely related to 4-allyl-3-hydroxy-5-methoxybenzoic acid, was isolated from the whole herbs of Aster indicus L., indicating the presence of similar compounds in natural products. This underscores its relevance in natural product chemistry and pharmacognosy (Lin et al., 2007).

properties

IUPAC Name

3-hydroxy-5-methoxy-4-prop-2-enylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-8-9(12)5-7(11(13)14)6-10(8)15-2/h3,5-6,12H,1,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLORZZVXTWGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC=C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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